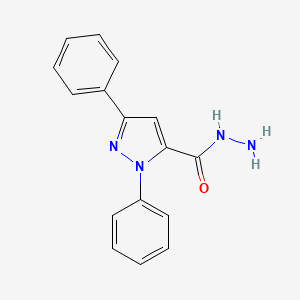
1,3-二苯基-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H14N4O and a molecular weight of 278.316 g/mol . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two phenyl groups attached to a pyrazole ring, along with a carbohydrazide functional group at the 5-position .
科学研究应用
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
作用机制
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinase-2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its target protein (such as cdk2) and inhibit its activity, leading to changes in cell cycle progression .
Biochemical Pathways
Given its potential inhibitory effect on cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Inhibition of cdk2 could potentially lead to cell cycle arrest, thereby affecting the proliferation of cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with appropriate diketones or chalcones . One common method includes the reaction of phenylhydrazine with benzoylacetone in the presence of an acid catalyst to form the pyrazole ring. The resulting intermediate is then treated with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbohydrazide: Similar in structure but with the carbohydrazide group at the 4-position.
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide.
1,3-Diphenyl-1H-pyrazole-5-carboxamide: Features a carboxamide group at the 5-position.
Uniqueness
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
属性
IUPAC Name |
2,5-diphenylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENULVFQZUKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














